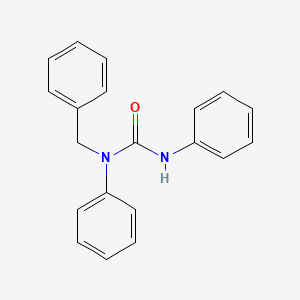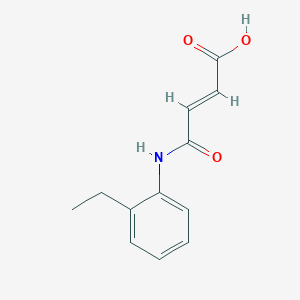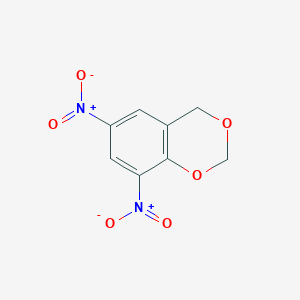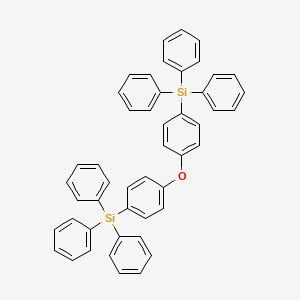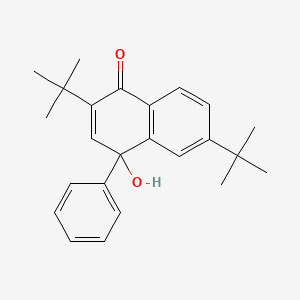
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone is a synthetic organic compound that belongs to the class of naphthalenones These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalenone precursor with tert-butyl groups, followed by the introduction of a phenyl ring through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced species.
Substitution: The phenyl ring and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antioxidant or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects. For example, its antioxidant activity may result from its ability to scavenge free radicals or inhibit oxidative enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-DI-Tert-butyl-4-hydroxy-4-methyl-1(4H)-naphthalenone
- 2,6-DI-Tert-butyl-4-hydroxy-4-ethyl-1(4H)-naphthalenone
- 2,6-DI-Tert-butyl-4-hydroxy-4-isopropyl-1(4H)-naphthalenone
Uniqueness
Compared to similar compounds, 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone stands out due to the presence of the phenyl ring, which can enhance its chemical reactivity and potential applications. The tert-butyl groups also contribute to its stability and resistance to degradation.
Properties
CAS No. |
31592-24-2 |
|---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-hydroxy-4-phenylnaphthalen-1-one |
InChI |
InChI=1S/C24H28O2/c1-22(2,3)17-12-13-18-19(14-17)24(26,16-10-8-7-9-11-16)15-20(21(18)25)23(4,5)6/h7-15,26H,1-6H3 |
InChI Key |
KSTFQNSFBVZBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2(C3=CC=CC=C3)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)

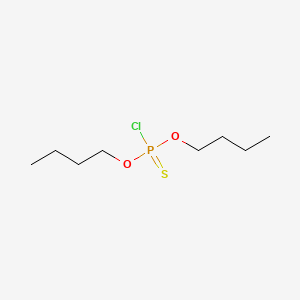
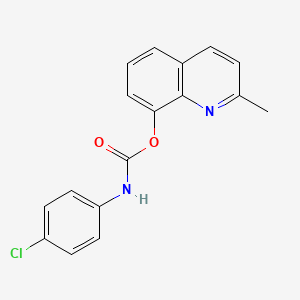
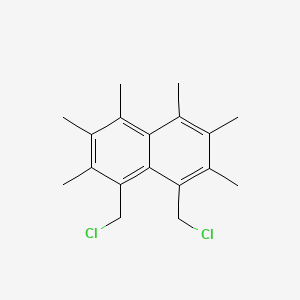
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
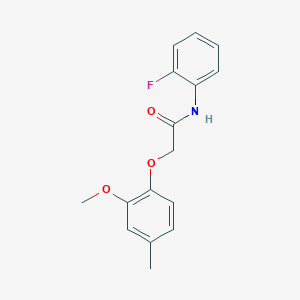

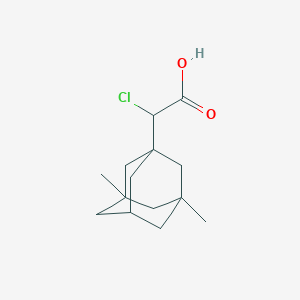
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)
